Dipropan-2-yl hex-3-enedioate

Description

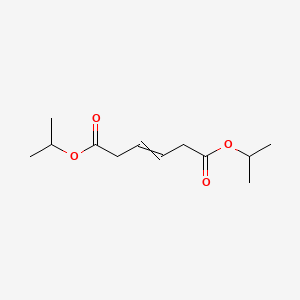

Dipropan-2-yl hex-3-enedioate is a diester derivative of hex-3-enedioic acid, featuring two isopropyl ester groups. Its structure includes a conjugated double bond at the 3-position of the six-carbon chain, which plays a critical role in its reactivity, particularly in hydroformylation and isomerization reactions. This compound is of interest in synthetic organic chemistry due to its utility in catalytic transformations. For example, studies using analogous dimethyl hex-3-enedioate (1a) demonstrated efficient hydroformylation with rhodium catalysts and triphenylphosphite ligands, achieving total conversion with minimal byproducts . The isopropyl ester groups in this compound likely introduce steric effects that influence reaction kinetics and selectivity compared to smaller esters like methyl or ethyl.

Properties

CAS No. |

90157-48-5 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

dipropan-2-yl hex-3-enedioate |

InChI |

InChI=1S/C12H20O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |

InChI Key |

CFOBFZPRLQAIFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CC=CCC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropan-2-yl hex-3-enedioate can be synthesized through esterification of hex-3-enedioic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where hex-3-enedioic acid and propan-2-ol are fed into a reactor with a catalyst. The product is then purified through distillation to obtain the desired ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Hex-3-enedioic acid.

Reduction: Hex-3-enediol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl hex-3-enedioate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug formulation and delivery systems.

Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.

Mechanism of Action

The mechanism of action of dipropan-2-yl hex-3-enedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release hex-3-enedioic acid and propan-2-ol, which can then participate in further biochemical pathways. The ester group can also interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below summarizes key differences between Dipropan-2-yl hex-3-enedioate and structurally related compounds:

Key Findings:

- Ester Group Impact : Bulky isopropyl groups in this compound reduce reaction rates compared to dimethyl or diethyl analogs due to steric hindrance. Methyl esters (e.g., 1a) allow faster catalytic cycles, as seen in hydroformylation studies with 95–100% conversion .

- Double Bond Position: Hex-3-enedioates are less prone to isomerization than hex-2-enedioates.

- Catalyst Compatibility : Triphenylphosphite ligands minimize byproducts (e.g., reduced or isomerized compounds) in hex-3-enedioate reactions, whereas bidentate ligands like dppf increase unwanted side products .

Functional Group and Application Differences

- Phosphonate Analogs : Compounds like Dipropan-2-yl (3-bromopropyl)phosphonate () differ fundamentally in backbone structure (phosphonate vs. diester) and biological activity, limiting direct comparisons. Phosphonates often mimic phosphates in medicinal applications, whereas this compound is primarily a synthetic intermediate.

- Bicyclic Esters: Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate () features a rigid bicyclic system, contrasting with the linear, unsaturated structure of this compound. Such bicyclic esters are more relevant to material science or targeted drug design due to their conformational constraints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.